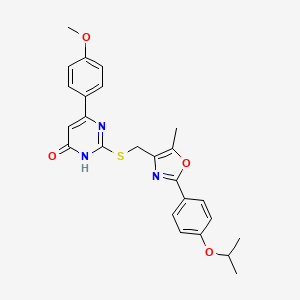![molecular formula C9H12F3NO4 B2785167 Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate CAS No. 1423023-84-0](/img/structure/B2785167.png)
Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a hexahydropyrano ring fused to a pyrrole ring, and a trifluoroacetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate typically involves a multi-step process. One common method includes the sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . The condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde leads to an ester-stabilized azomethine ylide, which further reacts with maleimide to form the desired compound . The reduction of the nitro group and subsequent transamidation reaction are crucial steps in this synthetic route .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. The scalability of the synthetic route mentioned above would be a key consideration for industrial production.
化学反应分析
Types of Reactions
Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.
科学研究应用
Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: Its chemical properties may be exploited in the development of new materials or industrial processes.
作用机制
The mechanism of action of hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.
相似化合物的比较
Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
Hexahydropyrrolo[3,4-b]pyrrole-fused quinolines: These compounds share a similar fused ring structure but differ in their functional groups and overall reactivity.
Hexahydropyrano[4,3-b]chromenes: These compounds also feature a hexahydropyrano ring but are fused to a chromene ring instead of a pyrrole ring.
属性
IUPAC Name |
2,3,3a,4,5,7a-hexahydro-1H-pyrano[3,4-b]pyrrol-7-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.C2HF3O2/c9-7-6-5(1-3-8-6)2-4-10-7;3-2(4,5)1(6)7/h5-6,8H,1-4H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHNAQKBHGBWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CCOC2=O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2785091.png)


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2785094.png)
![7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2785095.png)
![N-(2,6-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2785097.png)



![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(trifluoromethyl)-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2785105.png)

